molecular formula C17H13ClN2OS B2502951 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1788679-48-0

2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2502951
CAS RN: 1788679-48-0
M. Wt: 328.81
InChI Key: LUICVXFUGLGMSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process starting from 2-nitrobenzoic acid. This process included chlorination and aminolysis, which are relevant to the synthesis of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. The improved synthesis method for the related compound was noted for its practicality, mild conditions, and good yield of 54.5% .

Molecular Structure Analysis

The molecular structure of related compounds has been established using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a benzamide derivative with thiophenyl and oxadiazolyl groups was determined, showing that it crystallizes in the monoclinic space group with specific cell parameters. The structure is stabilized by various hydrogen bonds and π-π interactions between the rings . These findings suggest that this compound may also exhibit similar intermolecular interactions and crystalline features.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of functional groups present in benzamide derivatives. The chlorination step is crucial for introducing the chloro group, while aminolysis allows for the introduction of the amine group. These reactions are likely relevant to the synthesis of this compound, indicating that the compound may undergo similar transformations under appropriate conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. The related compounds' crystalline nature and the presence of hydrogen bonds suggest that the compound may have a solid-state structure conducive to forming a crystalline lattice. The presence of aromatic rings and heteroatoms like nitrogen and sulfur in the structure may influence its solubility, melting point, and other physical properties. The chemical reactivity would be affected by the presence of the chloro and amide groups, which are reactive sites for further chemical modifications .

Scientific Research Applications

Heterocyclic Synthesis

Compounds containing thiophene and pyridine rings, similar to 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, have been extensively used in the synthesis of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized to yield a variety of nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). This demonstrates the versatility of thiophene derivatives in constructing complex molecular architectures.

Antimicrobial Activities

The synthesis of novel quinazolinones derivatives from benzothiophene compounds has been reported, showcasing their potential antimicrobial activities. These compounds were synthesized through reactions with various nitrogen nucleophiles, resulting in a diverse set of 3-substituted quinazolinones. Their structures were confirmed by spectral data, and they were screened for antibacterial and antifungal activities, indicating the potential of these derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Molecular Docking and In Vitro Screening

Research involving the synthesis of novel pyridine and fused pyridine derivatives, starting from thiophene-containing compounds, has been conducted to explore their biological activities. These compounds were subjected to in silico molecular docking screenings against target proteins, revealing moderate to good binding energies. Furthermore, they exhibited antimicrobial and antioxidant activities, highlighting their potential in drug discovery (Flefel et al., 2018).

Drug Discovery and Development

Compounds related to this compound have been investigated for their roles in drug discovery, particularly as inhibitors of specific biological pathways. For instance, GDC-0449 (vismodegib), a molecule bearing structural similarities, is a selective inhibitor of the Hedgehog signaling pathway, currently in clinical development for its potential in treating cancers. Studies on its absorption, distribution, metabolism, and excretion (ADME) in rats and dogs have provided valuable insights into its pharmacokinetics and metabolic pathways (Yue et al., 2011).

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 3, and Skin Irrit. 2, indicating potential hazards upon exposure .

properties

IUPAC Name

2-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUICVXFUGLGMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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